Ethyl 5-iodo-2-(piperidin-1-yl)benzoate

Description

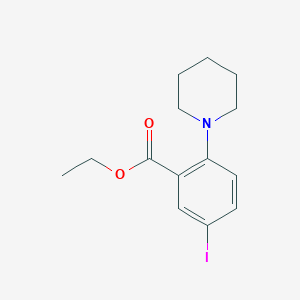

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate (C₁₄H₁₆INO₂) is a substituted benzoate ester featuring an iodine atom at the 5-position and a piperidin-1-yl group at the 2-position of the aromatic ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, with applications in medicinal chemistry and materials science .

Properties

CAS No. |

1131622-44-0 |

|---|---|

Molecular Formula |

C14H18INO2 |

Molecular Weight |

359.20 g/mol |

IUPAC Name |

ethyl 5-iodo-2-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H18INO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

FKUPFOLQTKJCGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzoate Derivatives

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate belongs to a family of halogenated benzoates with diverse substituents. Key structural analogs include:

| Compound Name | Substituent at 2-Position | Halogen at 5-Position | Key Differences |

|---|---|---|---|

| Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate | 4-methylpiperazin-1-yl | Iodo | Increased polarity due to tertiary amine |

| Ethyl 5-iodo-2-(trifluoromethoxy)benzoate | Trifluoromethoxy | Iodo | Electron-withdrawing group alters reactivity |

| Ethyl 5-iodo-2-methoxybenzoate | Methoxy | Iodo | Reduced steric hindrance, lower basicity |

| Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | Piperidin-1-yl | Bromo | Smaller halogen; lower molecular weight |

Key Observations :

- Piperidinyl vs.

- Iodo vs. Bromo : The iodine atom increases molecular weight (127 vs. 80 g/mol for bromine) and polarizability, which may influence intermolecular interactions in crystal lattices or binding pockets .

Ester Group Comparison: Ethyl vs. Methyl

Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance and lipophilicity. For example:

- Metabolic Stability : In rat liver microsomes, ethyl benzoate (half-life >60 min) showed delayed hydrolysis by carboxylesterases (CES) compared to methyl benzoate (half-life ~30 min) .

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher polymerization efficiency in resin cements than methyl analogs, attributed to its balanced solubility and reactivity .

Solubility and Lipophilicity

- LogP : Estimated logP for this compound is ~3.5 (iodine and ethyl ester increase hydrophobicity vs. unsubstituted benzoates with logP ~2.0) .

- Acid-Base Behavior : The piperidine group (pKa ~11) remains protonated at physiological pH, enhancing water solubility in acidic environments .

Metabolic and Toxicological Profiles

- Hydrolysis : The ethyl ester is expected to undergo CES-mediated hydrolysis, producing 5-iodo-2-(piperidin-1-yl)benzoic acid. Co-administration with CES inhibitors (e.g., bis(p-nitrophenyl)phosphate) could prolong its half-life .

- Toxicity : Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but iodine substitution may introduce hepatotoxicity risks due to bioaccumulation .

Research and Application Gaps

- Biological Activity: No direct studies on this compound’s bioactivity are reported.

- Material Science : Its iodine content could enable applications in radiolabeling or X-ray contrast agents, though stability under radiation requires evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.